2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium
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Overview
Description
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinoline Synthesis: The quinoline moiety can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced indole or quinoline derivatives.
Substitution: Halogenated or sulfonylated indole/quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium can be compared with other indole and quinoline derivatives:
Similar Compounds: Indole-3-acetic acid, quinoline N-oxide, and 5-methoxy-2-methyl-1H-indole.
Properties
Molecular Formula |
C21H22N3O+ |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylquinolin-1-ium-2-amine |
InChI |
InChI=1S/C21H21N3O/c1-24-20-6-4-3-5-15(20)7-10-21(24)22-12-11-16-14-23-19-9-8-17(25-2)13-18(16)19/h3-10,13-14,23H,11-12H2,1-2H3/p+1 |
InChI Key |
BRFIKKPSFCVDQW-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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